molecular formula C12H15FN2O2 B1335557 (4-Fluorophenyl)(piperazin-1-yl)acetic acid CAS No. 853681-12-6

(4-Fluorophenyl)(piperazin-1-yl)acetic acid

Cat. No. B1335557
M. Wt: 238.26 g/mol
InChI Key: HRYYYIYCBGQARF-UHFFFAOYSA-N
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Description

“(4-Fluorophenyl)(piperazin-1-yl)acetic acid” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .


Synthesis Analysis

The synthesis of “(4-Fluorophenyl)(piperazin-1-yl)acetic acid” and its derivatives involves metal-catalyzed reactions . The role of different transition metals, including iron, nickel, ruthenium, and others, as catalysts in the synthesis of these compounds is significant .


Molecular Structure Analysis

The molecular formula of “(4-Fluorophenyl)(piperazin-1-yl)acetic acid” is C18H18F2N2O2 . Its molecular weight is 332.34 .


Chemical Reactions Analysis

The compound “(4-Fluorophenyl)(piperazin-1-yl)acetic acid” and its derivatives have been involved in various chemical reactions. For instance, the compound has been used in the synthesis of antidepressant molecules via metal-catalyzed reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Fluorophenyl)(piperazin-1-yl)acetic acid” are not fully detailed in the available resources .

Scientific Research Applications

Synthesis Applications

  • Flunarizine Synthesis : This compound is a key intermediate in the synthesis of Flunarizine, a drug used for migraines, dizziness, vestibular disorders, and epilepsy. It is produced through various synthesis methods, including regioselective metal-catalyzed amination and Wittig reaction (Shakhmaev, Sunagatullina, & Zorin, 2016).

  • Synthesis of Anticonvulsant Agents : Derivatives of this compound have been synthesized and tested for anticonvulsant properties, showing significant effectiveness in seizure models (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011).

Biochemical Applications

  • Urease Inhibitory Activity : Mononuclear complexes with this compound have been tested for urease inhibitory activity, with one showing better activity than the positive reference (Chen et al., 2016).

  • Docking Studies for Medicinal Chemistry : Piperazine-1-yl-1H-indazole derivatives, related to this compound, have been synthesized and analyzed for potential medicinal applications using docking studies (Balaraju, Kalyani, & Laxminarayana, 2019).

Chemical Analysis and Quality Control

  • Assay Method for Quality Control : A high-performance liquid chromatographic assay method was developed for quality control and stability studies of a related compound (Dwivedi, Saxena, Saxena, & Singh, 2003).

  • Characterization and Biological Evaluation : The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized, with subsequent biological evaluation for antibacterial and anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Pharmacological Applications

  • Antioxidant Properties : Derivatives containing a 4´-(substituted phenyl)piperazin-1´-yl fragment were tested for their antioxidant profile, showing promising results (Malík, Stanzel, Csöllei, & Čurillová, 2017).

  • Biginelli Synthesis and Characterization : Dihydropyrimidinone derivatives containing piperazine/morpholine moiety were synthesized and characterized, demonstrating the compound's versatility in organic synthesis (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Safety And Hazards

The safety and hazards of “(4-Fluorophenyl)(piperazin-1-yl)acetic acid” are not fully detailed in the available resources .

Future Directions

Future research directions for “(4-Fluorophenyl)(piperazin-1-yl)acetic acid” include the development of novel dual- or multi-target antidepressants . Additionally, the compound has potential therapeutic possibilities that can be explored further .

properties

IUPAC Name

2-(4-fluorophenyl)-2-piperazin-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c13-10-3-1-9(2-4-10)11(12(16)17)15-7-5-14-6-8-15/h1-4,11,14H,5-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYYYIYCBGQARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenyl)(piperazin-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ZJ Chen, CN Xu, JL Zhu, DD Yang… - Acta Chimica …, 2016 - search.ebscohost.com
Two novel mononuclear complexes,[Cu (L) 2 (H2O)]· 2H2O (1) and [Ni (L) 2 (H2O) 2](2)(HL= 2-[4-(4-fluorophenyl) piperazin-1-yl] acetic acid) were synthesized and structurally …
Number of citations: 5 search.ebscohost.com

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